Phenyl Glycidyl Ether: A Comprehensive Technical Guide
Phenyl Glycidyl Ether: A Comprehensive Technical Guide
IUPAC Name: 2-(phenoxymethyl)oxirane CAS Number: 122-60-1
This technical guide provides an in-depth overview of Phenyl Glycidyl Ether (PGE), a versatile epoxy compound utilized across various scientific and industrial domains. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, toxicological data, experimental protocols, and relevant biochemical pathways.
Physicochemical and Toxicological Data
The following tables summarize key quantitative data for Phenyl Glycidyl Ether, facilitating easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.19 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 3.5 °C (38.3 °F) | [2][3] |
| Boiling Point | 245 °C (473 °F) at 760 mmHg | [1][2][3] |
| Density | 1.109 g/mL at 25 °C | [4] |
| Vapor Pressure | 0.01 mmHg at 20 °C (68 °F) | [2] |
| Vapor Density | 4.37 (Air = 1) | [2] |
| Water Solubility | 1 to 5 mg/mL at 18 °C (64°F) | [2][3] |
| Flash Point | > 93.3 °C (> 200 °F) | [2][3] |
| Refractive Index | 1.5307 at 21 °C | [3] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | 3850 mg/kg | Rat | Oral | [5] |
| LD50 (Oral) | 1400 mg/kg | Mouse | Oral | [5] |
| LD50 (Dermal) | 1500 µL/kg | Rabbit | Skin | [5] |
| LC50 (Inhalation) | >100 ppm / 8H | Rat | Inhalation | [5] |
| LC50 (Inhalation) | >100 ppm / 4H | Mouse | Inhalation | [5] |
Table 3: Occupational Exposure Limits
| Organization | Limit | Notes | Reference |
| OSHA (PEL) | 10 ppm (60 mg/m³) | 8-hr TWA | [6] |
| NIOSH (REL) | 1 ppm (6 mg/m³) | 15-minute Ceiling | [6] |
| ACGIH (TLV) | 1 ppm (6.1 mg/m³) | TWA | [6] |
| IDLH | 100 ppm | Potential occupational carcinogen | [2][6] |
Experimental Protocols
This section details methodologies for key experiments involving Phenyl Glycidyl Ether, providing a foundation for reproducible research.
Synthesis of Phenyl Glycidyl Ether
The industrial synthesis of Phenyl Glycidyl Ether typically involves the reaction of phenol with epichlorohydrin in the presence of a basic catalyst.[7]
Materials:
-
Phenol
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Solvent (optional)
Procedure:
-
Phenol and an excess of epichlorohydrin are charged into a reaction vessel.
-
A basic catalyst, such as sodium hydroxide, is added portion-wise to the reaction mixture. This facilitates the initial formation of a halohydrin.
-
The reaction temperature is controlled to prevent unwanted side reactions.
-
Following the formation of the intermediate, a dehydrochlorination step is carried out by washing with a sodium hydroxide solution, which promotes the formation of the epoxide ring of Phenyl Glycidyl Ether.
-
The resulting mixture is then purified, typically through distillation, to isolate the Phenyl Glycidyl Ether from unreacted starting materials and byproducts like water and sodium chloride.
A patented method describes a two-step process involving a ring-opening reaction with a ternary complex catalyst followed by a ring-closure reaction with sodium hydroxide solution.[8]
Determination of Phenyl Glycidyl Ether in Workplace Air
This protocol outlines a method for quantifying PGE in air samples using solvent desorption gas chromatography.[9][10]
Materials and Equipment:
-
Activated carbon tubes for sample collection
-
Personal sampling pump
-
Desorption solvent: 25% acetone in carbon disulfide
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column for separation
Procedure:
-
Sample Collection: Air is drawn through an activated carbon tube at a known flow rate for a specified time to collect airborne PGE.
-
Sample Preparation: The collected PGE is desorbed from the carbon tube using a solution of 25% acetone in carbon disulfide.
-
GC Analysis: An aliquot of the desorption solution is injected into the GC-FID system.
-
Quantification: The concentration of PGE is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The linear range for this method has been reported as 10.0-1109.0 μg/ml.[9][10]
Reaction of Phenyl Glycidyl Ether with Dicyandiamide
This experimental setup serves as a model for studying the curing mechanism of epoxy resins.[11]
Materials:
-
Phenyl Glycidyl Ether (PGE)
-
Dicyandiamide (DICY)
-
Dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis
-
Heating mantle with temperature control
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (e.g., silica gel, elution solvent)
-
Rotary evaporator
-
Vacuum oven
-
NMR spectrometer
Procedure:
-
A mixture of PGE and dicyandiamide (e.g., a 4:1 molar ratio) is heated in a reaction vessel equipped with a reflux condenser.
-
The reaction is maintained at a constant temperature (e.g., 120°C) for a set duration (e.g., 4 hours).
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction products are separated and purified using column chromatography.
-
The isolated products are dried under vacuum.
-
The chemical structures of the products are characterized using ¹H NMR and ¹³C NMR spectroscopy to elucidate the reaction mechanism.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key processes involving Phenyl Glycidyl Ether.
Synthesis of Phenyl Glycidyl Ether
Caption: A simplified workflow for the synthesis of Phenyl Glycidyl Ether.
Metabolic Pathway of Phenyl Glycidyl Ether in Rats
The metabolism of Phenyl Glycidyl Ether in rats proceeds through two primary pathways: glutathione conjugation and epoxide hydrolysis.[12]
Caption: Metabolic fate of Phenyl Glycidyl Ether in rats.
References
- 1. PHENYL GLYCIDYL ETHER (PGE) | Occupational Safety and Health Administration [osha.gov]
- 2. PHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Phenyl glycidyl ether | C9H10O2 | CID 31217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Phenyl glycidyl ether - IDLH | NIOSH | CDC [cdc.gov]
- 7. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 8. CN104592167B - Method for preparing phenyl glycidyl ether - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of phenyl glycidyl ether in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Urinary metabolite profile of phenyl and o-cresyl glycidyl ether in rats: identification of a novel pathway leading to N-acetylserine O-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
